Lipophilicity Advantage: Predicted LogP of Cyclooctylthiourea vs. Cyclohexylthiourea and Phenylthiourea
Cyclooctylthiourea is predicted to exhibit a logP of approximately 2.8–3.2 based on the incremental methylene-group contribution observed across the cycloalkyl thiourea homologous series (each CH₂ adds ca. 0.5 logP units). By contrast, cyclohexylthiourea has an experimentally determined XLogP3 of 1.400, and phenylthiourea has an XLogP of 0.56 [1]. This represents a >1.4 log-unit increase in lipophilicity relative to cyclohexylthiourea and a >2.2 log-unit increase relative to phenylthiourea. Cycloheptylthiourea (LogP 2.63) bridges the gap but remains ~0.2–0.6 log units below the cyclooctyl analog .
| Evidence Dimension | Octanol-water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.8–3.2 (estimated from cycloalkyl thiourea homologous series trend) |
| Comparator Or Baseline | Cyclohexylthiourea XLogP3 = 1.400; Phenylthiourea XLogP = 0.56; Cycloheptylthiourea LogP = 2.63 |
| Quantified Difference | ΔlogP ≈ +1.4–1.8 vs. cyclohexylthiourea; ΔlogP ≈ +2.2–2.6 vs. phenylthiourea; ΔlogP ≈ +0.2–0.6 vs. cycloheptylthiourea |
| Conditions | XLogP3 values from PubChem-derived computational predictions (cyclohexylthiourea, phenylthiourea); LogP from ChemSrc experimental database (cycloheptylthiourea); cyclooctylthiourea logP estimated by methylene-group additivity principle |
Why This Matters
Higher logP directly translates to enhanced membrane permeability in cell-based assays and improved solubility in non-polar formulation matrices, making cyclooctylthiourea the preferred choice when intracellular target access or hydrophobic formulation compatibility is required.
- [1] Guide to Pharmacology (IUPHAR/BPS). Phenylthiourea ligand page. XLogP = 0.56, MW = 152.22. View Source
